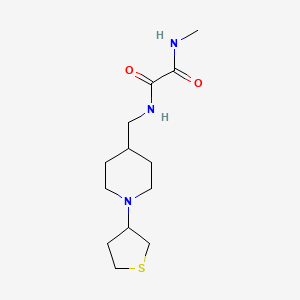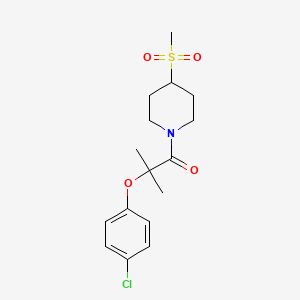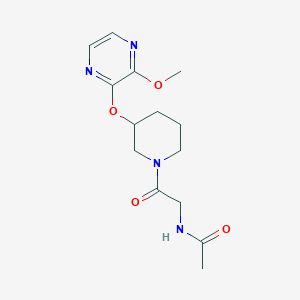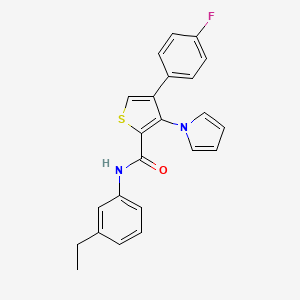
N-(6-((4-oxo-4-((pyridin-4-ylmethyl)amino)butyl)thio)pyridazin-3-yl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-((4-oxo-4-((pyridin-4-ylmethyl)amino)butyl)thio)pyridazin-3-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C19H19N5O3S and its molecular weight is 397.45. The purity is usually 95%.
BenchChem offers high-quality N-(6-((4-oxo-4-((pyridin-4-ylmethyl)amino)butyl)thio)pyridazin-3-yl)furan-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-((4-oxo-4-((pyridin-4-ylmethyl)amino)butyl)thio)pyridazin-3-yl)furan-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antiviral Activity
Compounds with similar structures have been reported to exhibit antiviral properties. For instance, indole derivatives, which share some structural similarities, have shown inhibitory activity against influenza A and Coxsackie B4 virus . This suggests that our compound could be explored for its efficacy against RNA and DNA viruses, potentially contributing to the development of new antiviral medications.
Anti-HIV Properties
The indole scaffold, which is somewhat related to the core structure of our compound, has been utilized in the synthesis of anti-HIV agents. These agents have demonstrated activity against HIV-1 and HIV-2 strains in infected cells . Therefore, the compound could be investigated for its potential to inhibit HIV replication.
Anticancer Applications
Many heterocyclic compounds, including those with pyridine and indole rings, have been found to possess anticancer activities. They can bind with high affinity to multiple receptors, which is crucial in the development of cancer therapeutics . The compound could be studied for its ability to target specific cancer cell lines or pathways.
Anti-Inflammatory Effects
Indole derivatives are known for their anti-inflammatory properties. Given the structural features of our compound, it may also serve as a lead compound in the design of new anti-inflammatory drugs .
Antimicrobial and Antitubercular Potential
The presence of pyridine and indole rings in a compound’s structure has been associated with antimicrobial and antitubercular activities. Research into our compound could uncover new treatments for bacterial infections, including drug-resistant strains .
Antidiabetic Activity
Indole derivatives have been explored for their antidiabetic effects. The compound , due to its structural complexity, might interact with biological targets involved in glucose metabolism, offering a new avenue for diabetes treatment .
Antimalarial Properties
Compounds with indole nuclei have shown promise as antimalarial agents. The compound could be synthesized in various scaffolds to screen for pharmacological activities against malaria .
Anticholinesterase Activity
Indole derivatives have also been investigated for their anticholinesterase activity, which is important in the treatment of neurodegenerative diseases like Alzheimer’s. The compound could be valuable in the search for new therapeutic agents for such conditions .
Propriétés
IUPAC Name |
N-[6-[4-oxo-4-(pyridin-4-ylmethylamino)butyl]sulfanylpyridazin-3-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3S/c25-17(21-13-14-7-9-20-10-8-14)4-2-12-28-18-6-5-16(23-24-18)22-19(26)15-3-1-11-27-15/h1,3,5-11H,2,4,12-13H2,(H,21,25)(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZWWWWKYBXVNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=NN=C(C=C2)SCCCC(=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-((4-oxo-4-((pyridin-4-ylmethyl)amino)butyl)thio)pyridazin-3-yl)furan-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[4-(2-Methoxyphenoxy)phenyl]methyl]but-2-ynamide](/img/structure/B2580290.png)
![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2580291.png)

![N-[[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-2-oxochromene-3-carboxamide](/img/structure/B2580296.png)

![N-benzoyl-N'-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea](/img/structure/B2580299.png)

![7-(2-Trimethylsilylethoxymethyl)pyrrolo[2,3-c]pyridazine-6-carboxylic acid](/img/structure/B2580301.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{[1-(4-fluorophenyl)-2,2-dimethylpropyl]amino}acetamide](/img/structure/B2580303.png)
![2-{1-[(5-chloro-2-thienyl)sulfonyl]piperidin-4-yl}-N-(4-methylbenzyl)acetamide](/img/structure/B2580306.png)
![N-Methyl-N-[2-oxo-2-[3-[(2-oxopyrrolidin-1-yl)methyl]pyrrolidin-1-yl]ethyl]prop-2-enamide](/img/structure/B2580308.png)
![N-1,3-benzodioxol-5-yl-2-[(4-chlorobenzyl)thio]quinazolin-4-amine](/img/structure/B2580309.png)

![2-[(E)-4,4-Dimethoxy-2-methylbut-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2580313.png)